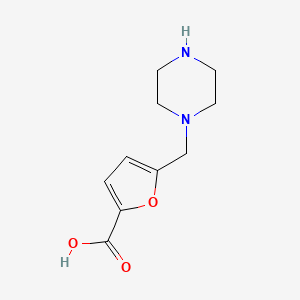

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound features a furan ring substituted with a piperazine moiety, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with piperazine under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of furan-2-carboxylic acid and the amine group of piperazine .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 5-Piperazin-1-ylmethyl-furan-2-methanol.

Substitution: N-alkyl or N-acyl derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid has been studied for its role as a precursor in the synthesis of various pharmacologically active compounds. Notably, piperazine derivatives are known for their broad spectrum of pharmacological activities, including:

- Adenosine A2A Receptor Antagonism : Compounds derived from this compound have been evaluated as potential A2A receptor antagonists, which are promising for treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. These compounds showed high binding affinity and inverse agonist potency, indicating their potential therapeutic roles in managing these conditions .

- Antitumor Activity : Research has indicated that derivatives of this compound can inhibit tumor cell growth by targeting specific receptors involved in tumor immunoescaping. The synthesis of various piperazine-containing derivatives has led to the identification of compounds that exhibit significant antitumor activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which can yield various derivatives with enhanced biological activities. For example, the compound can be synthesized through the reaction of furan derivatives with piperazine under controlled conditions, yielding products that can be further modified for specific applications.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Furan derivative + Piperazine | Solvent A, Temperature B | X% |

| 2 | Intermediate Product + Reagent C | Solvent D, Temperature E | Y% |

Note: Specific conditions and yields vary based on the experimental setup and desired derivatives.

Case Studies

Several case studies highlight the effectiveness of this compound in drug development:

Case Study 1: Neurodegenerative Disorders

In a study focused on neurodegenerative diseases, a series of piperazine derivatives were synthesized from this compound. These compounds were tested for their ability to bind to A2A receptors. The most promising derivative exhibited a Ki value of 8.62 nM and an IC50 of 7.42 nM, demonstrating its potential as a therapeutic agent for Parkinson's disease .

Case Study 2: Antitumor Activity

Another study explored the use of piperazine derivatives as small molecule inhibitors targeting PD-1/PD-L1 pathways in cancer therapy. The synthesized compounds showed significant inhibition of tumor cell growth in vitro, suggesting their potential role in cancer treatment strategies .

Wirkmechanismus

The mechanism of action of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, potentially inhibiting or modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Piperazin-1-ylmethyl-furan-2-methanol: Similar structure but with an alcohol group instead of a carboxylic acid.

Furan-2-carboxylic acid: Lacks the piperazine moiety.

N-alkyl or N-acyl derivatives of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid: Modified versions with different alkyl or acyl groups.

Uniqueness

This compound is unique due to its combination of a furan ring and a piperazine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid (CAS No. 878431-40-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, providing insights into its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring attached to a furan-2-carboxylic acid moiety. Its molecular formula is C10H14N2O3 with a molecular weight of approximately 210.23 g/mol. The presence of the piperazine group enhances solubility and bioavailability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, potentially through interference with bacterial enzyme functions or cell wall synthesis .

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. It appears to activate caspase pathways, leading to programmed cell death in various cancer cell lines, including breast and leukemia cells .

- Cell Cycle Modulation : Flow cytometry analyses have shown that this compound can arrest cell proliferation at specific phases of the cell cycle, notably the G1 phase, which is crucial for controlling cancer cell growth .

Structure-Activity Relationship (SAR)

The structure of this compound plays a pivotal role in its biological activity. Modifications to the furan or piperazine moieties can significantly affect its potency and selectivity against different biological targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on Furan | Alters binding affinity to enzymes/receptors |

| Piperazine Ring Variants | Changes solubility and cellular uptake |

Research has indicated that compounds with electron-withdrawing groups at strategic positions tend to exhibit enhanced biological activity, suggesting that careful structural modifications could lead to more effective derivatives .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated its effectiveness against common pathogens, demonstrating significant inhibition at low concentrations (IC50 values < 10 µM) against Gram-positive bacteria .

- Cytotoxicity in Cancer Models : In vitro tests using MCF-7 breast cancer cells revealed that this compound induced apoptosis with an IC50 value around 5 µM, comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Further investigations using Western blotting showed increased expression levels of pro-apoptotic markers such as p53 and cleaved caspase-3 in treated cells, supporting its role as an apoptotic inducer .

Eigenschaften

IUPAC Name |

5-(piperazin-1-ylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNDZAWPZXGMNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.